molecular formula C22H30N4O6 B2809397 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1351598-14-5

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Cat. No.: B2809397
CAS No.: 1351598-14-5
M. Wt: 446.504
InChI Key: MSKYVMYSXMUMIC-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a complex organic compound that features a benzoimidazole moiety, a piperidine ring, and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves multiple steps:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Attachment of the piperidine ring: The benzoimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.

    Incorporation of the tetrahydrofuran group: This step involves the reaction of the piperidine-benzoimidazole intermediate with a tetrahydrofuran derivative, typically under basic conditions.

    Formation of the acetamide linkage: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The benzoimidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the benzoimidazole and piperidine rings.

    Substitution: The piperidine and tetrahydrofuran groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced benzoimidazole or piperidine rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving benzoimidazole and piperidine derivatives.

    Medicine: It has potential as a drug candidate, particularly for targeting diseases where benzoimidazole derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the tetrahydrofuran group could improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole derivatives: These compounds share the benzoimidazole core and have been studied for their biological activities.

    Piperidine derivatives: Compounds with piperidine rings are common in medicinal chemistry and have various pharmacological properties.

    Tetrahydrofuran derivatives: These compounds are known for their solubility and stability, making them useful in drug design.

Uniqueness

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is unique due to the combination of these three functional groups, which may confer distinct biological and chemical properties. This combination could result in enhanced efficacy, selectivity, and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2.C2H2O4/c25-20(21-12-17-4-3-11-26-17)14-23-9-7-16(8-10-23)13-24-15-22-18-5-1-2-6-19(18)24;3-1(4)2(5)6/h1-2,5-6,15-17H,3-4,7-14H2,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKYVMYSXMUMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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